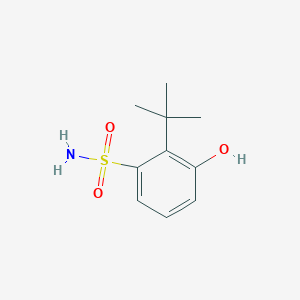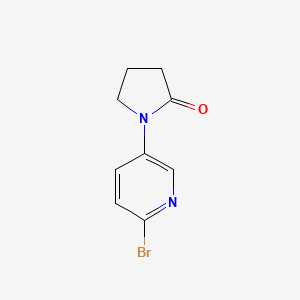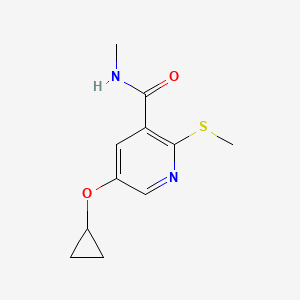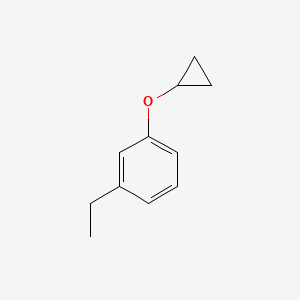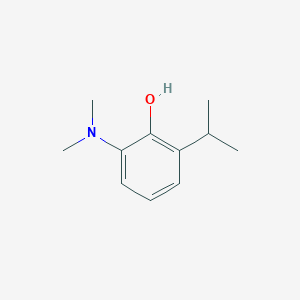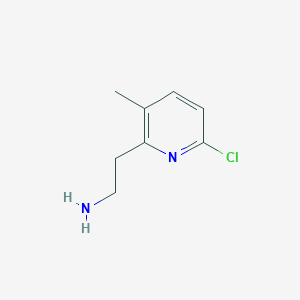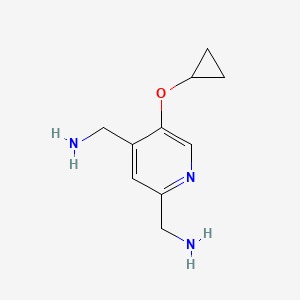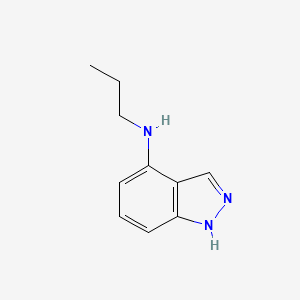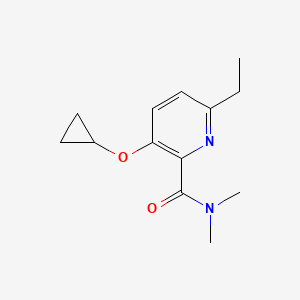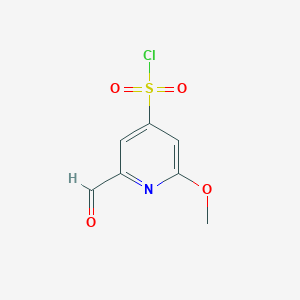
2-Formyl-6-methoxypyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 g/mol . This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methoxypyridine-4-sulfonyl chloride typically involves the sulfonylation of 2-formyl-6-methoxypyridine. The reaction is carried out under controlled conditions using sulfonyl chloride reagents. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Formyl-6-methoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules and the development of biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Formyl-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various organic reactions. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles. This reactivity is harnessed in the synthesis of more complex molecules and in the modification of existing compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Formyl-6-methoxypyridine: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
2-Methoxypyridine-4-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group, which affects its reactivity and applications.
Uniqueness
2-Formyl-6-methoxypyridine-4-sulfonyl chloride is unique due to its combination of a formyl group, a methoxy group, and a sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C7H6ClNO4S |
|---|---|
Peso molecular |
235.65 g/mol |
Nombre IUPAC |
2-formyl-6-methoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7-3-6(14(8,11)12)2-5(4-10)9-7/h2-4H,1H3 |
Clave InChI |
MMEBPMRKXFKGOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


